molecular formula C6H5N3O2 B15244592 6-Hydroxy-2-methyl-4-oxo-1,4-dihydropyrimidine-5-carbonitrile

6-Hydroxy-2-methyl-4-oxo-1,4-dihydropyrimidine-5-carbonitrile

Cat. No.: B15244592
M. Wt: 151.12 g/mol
InChI Key: LLFRTAJRLRRTPE-UHFFFAOYSA-N
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Description

6-Hydroxy-2-methyl-4-oxo-1,4-dihydropyrimidine-5-carbonitrile is a pyrimidine derivative known for its diverse biological activities Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are fundamental components of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-2-methyl-4-oxo-1,4-dihydropyrimidine-5-carbonitrile typically involves the reaction of ethyl acetoacetate, urea, and substituted aldehydes under reflux conditions in the presence of a catalyst such as hydrochloric acid . The reaction mixture is heated to reflux for several hours, followed by cooling and crystallization to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-2-methyl-4-oxo-1,4-dihydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced.

Scientific Research Applications

6-Hydroxy-2-methyl-4-oxo-1,4-dihydropyrimidine-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Hydroxy-2-methyl-4-oxo-1,4-dihydropyrimidine-5-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent reactions . The compound may also modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile: Exhibits similar biological activities but differs in its substitution pattern.

    4-Oxo-6-substituted phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile: Known for its antiviral properties.

Uniqueness

6-Hydroxy-2-methyl-4-oxo-1,4-dihydropyrimidine-5-carbonitrile stands out due to its specific substitution pattern, which imparts unique biological activities and reactivity. Its hydroxyl and nitrile groups contribute to its distinct chemical behavior and potential therapeutic applications.

Properties

Molecular Formula

C6H5N3O2

Molecular Weight

151.12 g/mol

IUPAC Name

4-hydroxy-2-methyl-6-oxo-1H-pyrimidine-5-carbonitrile

InChI

InChI=1S/C6H5N3O2/c1-3-8-5(10)4(2-7)6(11)9-3/h1H3,(H2,8,9,10,11)

InChI Key

LLFRTAJRLRRTPE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C(=O)N1)C#N)O

Origin of Product

United States

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